8-iso Prostaglandin E2 isopropyl ester

Descripción general

Descripción

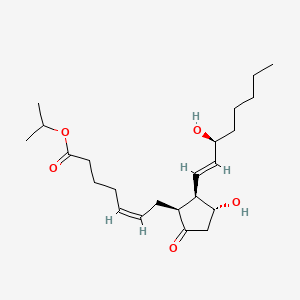

8-iso Prostaglandin E2 isopropyl ester (CAS: 330589-21-4) is a lipophilic derivative of 8-iso Prostaglandin E2 (8-iso PGE2), a non-enzymatic oxidation product of arachidonic acid. This compound is synthesized to enhance membrane permeability and bioavailability compared to its free acid form. Structurally, it features an isopropyl ester group at the C-1 carboxyl position, increasing its solubility in organic solvents like DMSO (>50 mg/mL) and ethanol (>50 mg/mL) while reducing aqueous solubility (<50 µg/mL in PBS pH 7.2) .

As a prodrug, it hydrolyzes in vivo to release the active free acid, 8-iso PGE2, which participates in oxidative stress signaling and inflammatory pathways . It is strictly used for research purposes, with applications in studying lipid metabolism, oxidative damage, and receptor interactions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 8-iso Prostaglandin E2 isopropílico normalmente implica la esterificación del 8-iso Prostaglandin E2 con alcohol isopropílico. La reacción está catalizada por un ácido, como el ácido sulfúrico, y se lleva a cabo en condiciones de reflujo para asegurar la conversión completa. El producto se purifica posteriormente utilizando técnicas estándar como la cromatografía en columna .

Métodos de Producción Industrial: La producción industrial del 8-iso Prostaglandin E2 isopropílico sigue principios similares pero a mayor escala. El proceso implica el uso de grandes reactores para la reacción de esterificación, seguida de pasos de purificación que pueden incluir cristalización y destilación para alcanzar la pureza deseada .

Tipos de Reacciones:

Hidrólisis: El 8-iso Prostaglandin E2 isopropílico se somete a hidrólisis para formar 8-iso Prostaglandin E2 y alcohol isopropílico.

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con la hidrólisis.

Reactivos y Condiciones Comunes:

Hidrólisis: Agua o soluciones acuosas, a menudo catalizadas por enzimas o ácidos.

Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Productos Principales:

Hidrólisis: 8-iso Prostaglandin E2 y alcohol isopropílico.

Oxidación y Reducción: Diversas formas oxidadas o reducidas del compuesto progenitor, dependiendo de los reactivos y condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

El 8-iso Prostaglandin E2 isopropílico se utiliza ampliamente en la investigación científica debido a su función como profármaco para el 8-iso Prostaglandin E2. Sus aplicaciones incluyen:

Química: Estudio de las propiedades y reacciones de las prostaglandinas y sus derivados.

Biología: Investigación de los efectos biológicos de las prostaglandinas, incluido su papel en la inflamación y la señalización celular.

Medicina: Exploración de posibles usos terapéuticos de las prostaglandinas en el tratamiento de afecciones como la hipertensión y el glaucoma.

Mecanismo De Acción

El mecanismo de acción del 8-iso Prostaglandin E2 isopropílico implica su conversión a 8-iso Prostaglandin E2 in vivo. El compuesto activo luego interactúa con receptores específicos de prostaglandina, lo que lleva a varios efectos fisiológicos. Estos efectos incluyen vasoconstricción o vasodilatación, dependiendo del tejido y el subtipo de receptor involucrado .

Compuestos Similares:

Prostaglandin E2 isopropílico: Otra forma esterificada de Prostaglandin E2 con propiedades y aplicaciones similares.

8-iso Prostaglandin E2: El compuesto progenitor del 8-iso Prostaglandin E2 isopropílico, con actividades biológicas similares pero menor solubilidad lipídica.

8-Isoprostaglandin E2: Un isoprostano relacionado con efectos biológicos similares pero diferente estructura química.

Singularidad: El 8-iso Prostaglandin E2 isopropílico es único debido a su solubilidad lipídica mejorada, que permite una mejor absorción y biodisponibilidad en comparación con su compuesto progenitor. Esto lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-iso PGE2 isopropyl ester with key analogs:

Key Observations :

- The isopropyl ester group in 8-iso PGE2 isopropyl ester significantly enhances lipophilicity compared to the free acid, improving compatibility with lipid membranes .

- 8-iso-15-keto PGE2 and 8-iso-PGF2α lack ester modifications but exhibit distinct oxidative modifications (e.g., keto groups or altered ring structures), influencing receptor binding and metabolic stability .

Pharmacological Activity

Agonist Potency and Receptor Interactions

- 8-iso PGE2 isopropyl ester: Acts as a prodrug with low intrinsic agonist activity in vitro. Its free acid (8-iso PGE2) binds to prostaglandin receptors (e.g., EP1/EP3) but with lower affinity than canonical PGE2 .

- 8-iso-PGF2α : A potent vasoconstrictor and biomarker of oxidative stress, acting via thromboxane receptors (TP) rather than EP receptors .

- Prostaglandin E2 isopropyl ester : Retains high EP receptor agonist activity, unlike 8-iso derivatives, due to the absence of oxidative modifications .

Metabolic Stability

- The isopropyl ester group in 8-iso PGE2 isopropyl ester prolongs half-life in vivo by delaying hydrolysis to the free acid, whereas 8-iso-PGF2α is rapidly metabolized via β-oxidation .

Key Research Findings

- Stability and Storage : 8-iso PGE2 isopropyl ester requires storage at -20°C to prevent degradation, with a shelf life of 1 month at -20°C or 6 months at -80°C .

- Comparative Bioactivity : In vitro studies show that the ester form has <10% agonist activity compared to the free acid, confirming its role as a prodrug .

- Analytical Detection : LC-MS/MS methods quantify 8-iso PGE2 isopropyl ester in biological matrices with a limit of detection (LOD) of ~0.09 nM, comparable to other isoprostanes .

Actividad Biológica

8-Iso Prostaglandin E2 isopropyl ester (8-iso PGE2-IE) is a lipophilic derivative of 8-iso Prostaglandin E2 (8-iso PGE2), which is an isoprostane formed from the peroxidation of arachidonic acid. This compound serves as a prodrug, undergoing hydrolysis to release its active form, 8-iso PGE2, which exhibits significant biological activity. The biological roles of this compound are critical in various physiological and pathological processes, including inflammation, vascular regulation, and ocular dynamics.

The primary mechanism of action for 8-iso PGE2-IE involves its interaction with the thromboxane A2 (TP) receptor. This interaction leads to several downstream effects, including vasoconstriction and modulation of renal blood flow. The compound's lipophilic nature enhances its absorption and bioavailability, allowing for more effective therapeutic applications compared to its parent compound.

Biochemical Pathways

8-iso PGE2-IE participates in various biochemical pathways:

- Lipid Peroxidation : It is produced from arachidonic acid during oxidative stress.

- Vasoconstriction : Its action leads to potent renal vasoconstriction, influencing blood pressure regulation.

- Inflammatory Response : It plays a role in mediating inflammatory responses through its effects on vascular permeability and leukocyte recruitment.

Pharmacokinetics

The pharmacokinetic profile of 8-iso PGE2-IE is influenced by its lipophilicity. As an ester, it has improved lipid solubility, facilitating better tissue distribution and absorption. Upon administration, it undergoes hydrolysis primarily by endogenous esterases to yield the active 8-iso PGE2.

Intraocular Pressure Regulation

A study conducted on normotensive cynomolgus monkeys demonstrated that topical administration of 8-iso PGE2 significantly reduced intraocular pressure (IOP). The results indicated:

- A single dose of 25 μg decreased IOP by 2 to 3 mm Hg within 4 to 6 hours.

- After multiple doses, IOP reduction was sustained with an apparent increase in total outflow facility by approximately 37% .

Vascular Effects

Research has shown that 8-iso PGE2 exhibits potent vasoconstrictive properties. In isolated human internal mammary artery studies:

- It was found to be approximately ten times more potent than isoprostaglandin F2alpha in inducing contractions.

- The vasomotor response was inhibited by TP receptor antagonists, confirming the receptor-mediated action .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and pharmacological profiles of 8-iso PGE2-IE compared to similar compounds:

| Compound | Lipophilicity | Potency (Vasoconstriction) | Mechanism of Action |

|---|---|---|---|

| 8-Iso Prostaglandin E2 | Moderate | Moderate | TP receptor activation |

| Prostaglandin E2 Isopropyl Ester | Low | Low | TP receptor activation |

| 15-E2t-Isoprostane | High | High | TP receptor activation |

Case Studies and Research Findings

- Topical Application in Ocular Studies : In a controlled study involving cynomolgus monkeys, repeated topical application of 8-iso PGE2 resulted in significant decreases in IOP without altering aqueous humor formation significantly .

- Vasomotor Studies : In vitro studies demonstrated that 8-iso PGE2 could induce significant vasoconstriction in human vascular tissues, suggesting potential applications in managing conditions like hypertension .

- Inflammation Models : In animal models of inflammation, administration of 8-iso PGE2 was shown to modulate inflammatory responses effectively, indicating its potential therapeutic utility in inflammatory diseases.

Q & A

Basic Research Questions

Q. How does the structural modification of 8-iso Prostaglandin E2 to its isopropyl ester form influence its biochemical properties and experimental applications?

The isopropyl ester modification at the C-1 carboxyl group enhances lipid solubility, facilitating cellular uptake and membrane permeability compared to the free acid form. This esterification acts as a prodrug strategy, as endogenous esterases hydrolyze the ester in vivo to release the active 8-iso PGE2 . However, in vitro receptor binding assays show diminished activity for the ester form due to incomplete hydrolysis under non-enzymatic conditions . Researchers must account for this discrepancy when designing experiments comparing in vitro and in vivo models.

Q. What methodologies are recommended for quantifying 8-iso Prostaglandin E2 isopropyl ester and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 8-iso PGE2 isopropyl ester and its hydrolyzed metabolite, 8-iso PGE2. Calibration curves should span physiologically relevant concentrations (e.g., 0.09–1 nM for prostaglandins), with limits of detection around 20–40 pg/mL in serum . Sample preparation must include antioxidants (e.g., butylated hydroxytoluene) to prevent oxidative degradation during extraction .

Q. What is the role of this compound in studying oxidative stress pathways?

As an isoprostane, 8-iso PGE2 is generated via non-enzymatic peroxidation of arachidonic acid, making it a biomarker of oxidative stress. Its ester form allows for improved delivery in cell-based assays to study redox signaling in conditions like inflammation, neurodegenerative diseases, and endothelial dysfunction . Researchers should validate its effects against other isoprostanes (e.g., 8-iso-PGF2α) to assess specificity in pathway modulation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in receptor activity data between 8-iso PGE2 isopropyl ester and its free acid form?

In vitro studies often report reduced receptor binding for the ester due to limited hydrolysis in cell-free systems. To address this, pre-incubation with esterases or use of serum-containing media can mimic in vivo hydrolysis conditions . Alternatively, parallel experiments with the free acid form are recommended to isolate receptor-specific effects . For in vivo studies, pharmacokinetic profiling (e.g., plasma hydrolysis rates) is critical to correlate ester administration with active metabolite levels .

Q. What experimental strategies optimize the stability of this compound in long-term studies?

The ester form is susceptible to hydrolysis and oxidation. Storage at -20°C in anhydrous organic solvents (e.g., methyl acetate) preserves stability for ≥1 year . For aqueous solutions, use freshly prepared buffers with protease inhibitors to slow enzymatic degradation. Lyophilization under inert gas (e.g., nitrogen) is advised for long-term storage .

Q. How does this compound compare to other prostaglandin esters (e.g., methyl or phenoxy esters) in modulating inflammatory responses?

The isopropyl ester’s lipophilicity balances cellular uptake and hydrolysis rates, making it preferable for sustained release in vivo compared to methyl esters (faster hydrolysis) or phenoxy esters (slower hydrolysis). Comparative studies in macrophage models show that 8-iso PGE2 isopropyl ester induces monocyte migration and pro-inflammatory cytokine production at lower EC50 values (1–2 nM) than less lipophilic analogs .

Q. What analytical challenges arise when detecting this compound in complex biological matrices, and how are they mitigated?

Matrix interference (e.g., phospholipids in plasma) can suppress ionization in LC-MS/MS. Solid-phase extraction (SPE) with C18 cartridges improves specificity, while deuterated internal standards (e.g., 8-iso PGE2-d4) correct for recovery variability . For tissue samples, homogenization in PBS with EDTA prevents metal-catalyzed oxidation .

Q. Methodological Considerations

Q. What controls are essential when using this compound in receptor signaling studies?

Include the following controls:

- Free acid form : To confirm receptor activation post-hydrolysis.

- Esterase inhibitors : (e.g., phenylmethylsulfonyl fluoride) to block hydrolysis and isolate ester-specific effects.

- Oxidative stress controls : (e.g., hydrogen peroxide) to differentiate isoprostane-mediated effects from general redox changes .

Q. How can researchers validate the specificity of this compound in pathway modulation?

Combine siRNA knockdown of target receptors (e.g., EP1/EP2) with functional assays (e.g., cAMP ELISA). Cross-validate findings using selective antagonists (e.g., AH6809 for EP1) to confirm receptor engagement .

Q. Data Interpretation and Conflict Resolution

Q. How should conflicting data on the pro- vs anti-inflammatory roles of this compound be addressed?

Context-dependent effects arise from receptor subtype expression (e.g., EP3 vs EP4) and tissue-specific hydrolysis rates. Dose-response studies in primary cells (e.g., neutrophils vs macrophages) are critical. Meta-analyses of published EC50 values and receptor affinity profiles can clarify mechanistic inconsistencies .

Propiedades

IUPAC Name |

propan-2-yl (Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19-,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLKSJQMSPOTB-YRLDPNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.